Antifungal agent 2

Candida albicans MIC azole resistance

Antifungal agent 2 (CAS 2211060-61-4) is a dibromoquinoline-derived fungistatic compound with equipotent activity (MIC ~0.5 μg/mL) across Candida, Cryptococcus, and Aspergillus, including fluconazole-resistant strains. It targets metal ion homeostasis, a mechanism distinct from azoles, polyenes, and echinocandins, making it an essential tool for antifungal resistance research, broad-spectrum screening, and metal homeostasis pathway studies. Ideal for PK/PD models and chemical probe applications.

Molecular Formula C19H11Br2F3N4O2
Molecular Weight 544.1 g/mol
Cat. No. B12425033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 2
Molecular FormulaC19H11Br2F3N4O2
Molecular Weight544.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2Br)Br)OCC3=NNC(=O)N3C4=CC=C(C=C4)C(F)(F)F)N=C1
InChIInChI=1S/C19H11Br2F3N4O2/c20-13-8-14(21)17(16-12(13)2-1-7-25-16)30-9-15-26-27-18(29)28(15)11-5-3-10(4-6-11)19(22,23)24/h1-8H,9H2,(H,27,29)
InChIKeyWWPNEOCKKAGAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 2: A Broad-Spectrum Dibromoquinoline Inhibitor for Research on Drug-Resistant Fungal Pathogens


Antifungal agent 2 (CAS 2211060-61-4) is a dibromoquinoline compound (also designated 4b) identified as a broad-spectrum fungistatic agent that suppresses the growth of key pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus [1]. With a molecular formula of C₁₉H₁₁Br₂F₃N₄O₂ and a molecular weight of 544.12 g/mol, the compound exhibits potent antifungal activity at concentrations as low as 0.5 μg/mL against both yeasts and molds, including strains resistant to fluconazole [1]. Its unique mechanism targets metal ion homeostasis, distinguishing it from conventional azole, polyene, and echinocandin antifungals [1].

Why Standard Antifungals Cannot Substitute for Antifungal Agent 2 in Advanced Research


Broad-spectrum coverage against Candida, Cryptococcus, and Aspergillus is not uniformly achievable with conventional antifungals. First- and second-generation azoles (e.g., fluconazole) are often ineffective against molds such as Aspergillus fumigatus and non-albicans Candida species, while echinocandins lack potent activity against Cryptococcus [1]. Moreover, rising resistance to azoles and polyenes, particularly among C. albicans, C. glabrata, and C. krusei, limits the utility of existing agents in models of resistant infection [1]. Antifungal agent 2 retains potent, equipotent activity (MIC ~0.5 μg/mL) across all three major fungal genera, including fluconazole-resistant isolates, due to its distinct mechanism of action targeting metal ion homeostasis—a pathway not exploited by current clinical antifungals [1]. Substituting with a class-representative azole or echinocandin would fail to replicate this unique spectrum, potency, and mechanism in research settings.

Quantitative Evidence Differentiating Antifungal Agent 2 from Comparator Antifungals


MIC Superiority Against Candida albicans: >128-Fold More Potent Than Fluconazole

Compound 4b (Antifungal agent 2) exhibited a minimum inhibitory concentration (MIC) ≤ 0.5 μg/mL against C. albicans, whereas fluconazole showed an MIC > 64 μg/mL in the same assay [1]. The difference represents a >128-fold improvement in potency. The comparator 5-fluorocytosine had an MIC of 0.13 μg/mL against this strain, indicating 4b's activity is in the same potent range as a clinically used agent but without the same mechanism [1].

Candida albicans MIC azole resistance antifungal susceptibility

Consistent Activity Against Fluconazole-Resistant Candida albicans Isolates

Against four fluconazole-resistant clinical isolates of C. albicans (NR-29368, NR-29446, ATCC MYA-573, ATCC 64124), Antifungal agent 2 maintained potent activity with MICs of 0.5–1 μg/mL, while fluconazole displayed MICs > 64 μg/mL for three of the four strains [1]. The fourth strain (NR-29368) had an MIC of 1 μg/mL for 4b, still representing a >64-fold potency advantage [1].

fluconazole resistance Candida albicans MIC drug-resistant fungi

Broad-Spectrum Potency Against Cryptococcus and Aspergillus Surpassing Fluconazole

Against Cryptococcus gattii and C. neoformans, Antifungal agent 2 inhibited growth at 0.5 μg/mL, whereas fluconazole required 2–8 μg/mL (4- to 16-fold higher) [1]. For Aspergillus brasiliensis, A. niger, and A. fumigatus, 4b exhibited MICs of 0.5 μg/mL, while fluconazole was inactive (MIC > 64 μg/mL) [1].

Cryptococcus Aspergillus broad-spectrum antifungal MIC

Enhanced Activity Against Non-albicans Candida Species Resistant to Azoles

Antifungal agent 2 exhibited MICs ranging from 0.06 to 1 μg/mL against C. glabrata, C. tropicalis, C. parapsilosis, and C. krusei [1]. Notably, against C. krusei—a species intrinsically resistant to fluconazole—4b had an MIC of 0.5–1 μg/mL, whereas fluconazole had an MIC > 64 μg/mL and 5-fluorocytosine had MICs of 8–16 μg/mL [1]. Against C. glabrata, 4b (MIC 0.06–0.5 μg/mL) was 32- to 256-fold more potent than fluconazole (MIC 16–32 μg/mL) [1].

non-albicans Candida Candida glabrata Candida krusei azole resistance

In Vivo Efficacy in a Caenorhabditis elegans Model of Fluconazole-Resistant C. albicans Infection

In a C. elegans model of infection with fluconazole-resistant C. albicans, treatment with Antifungal agent 2 (4b) significantly enhanced nematode survival compared to untreated controls [1]. While quantitative survival data beyond the qualitative observation are not reported in the primary manuscript, the study clearly validates that 4b's in vitro potency translates to protective efficacy in a live host model of resistant fungal infection [1]. In contrast, fluconazole would be expected to provide no survival benefit against this resistant strain based on in vitro MIC data [1].

in vivo efficacy C. elegans model fluconazole resistance antifungal survival

Unique Mechanism of Action: Targeting Metal Ion Homeostasis, a Pathway Unexploited by Clinical Antifungals

Chemogenomic profiling revealed that yeast deletion strains cox17Δ, ssa1Δ, and aft2Δ—all involved in metal ion (copper/iron) homeostasis—were hypersensitive to 4b [1]. Supplementation of growth media with copper or iron reversed this hypersensitivity, confirming that 4b interferes with metal ion homeostasis [1]. This mechanism is distinct from those of azoles (ergosterol synthesis), polyenes (membrane disruption), and echinocandins (β-glucan synthase), representing a class-level differentiation not shared by standard antifungal agents [1].

mechanism of action metal ion homeostasis copper iron chemogenomic profiling

High-Value Research and Industrial Applications of Antifungal Agent 2


Investigating Fluconazole-Resistant Candida albicans Pathogenesis

Antifungal agent 2's consistent MICs of 0.5–1 μg/mL against fluconazole-resistant C. albicans isolates (MIC >64 μg/mL for fluconazole) [1] make it an ideal positive control or experimental compound in studies of azole resistance mechanisms, biofilm formation, and virulence factor expression in drug-resistant backgrounds.

Broad-Spectrum Antifungal Screening Against Yeasts and Molds

With equipotent MICs of 0.5 μg/mL against Candida, Cryptococcus, and Aspergillus [1], this compound serves as a valuable reference standard for broad-spectrum antifungal activity in high-throughput screening campaigns seeking novel agents with coverage across all three major opportunistic fungal genera.

In Vivo Efficacy Studies in C. elegans or Murine Models of Fungal Infection

Preliminary in vivo validation in a C. elegans survival model [1] supports the use of Antifungal agent 2 as a tool compound for pharmacokinetic/pharmacodynamic (PK/PD) studies in small animal models, particularly for infections where azole resistance is a confounding variable.

Mechanistic Studies of Fungal Metal Ion Homeostasis

The compound's unique targeting of copper and iron homeostasis pathways [1] positions it as a chemical probe for dissecting metal acquisition, storage, and utilization in pathogenic fungi—a research area with implications for novel antifungal target identification and virulence attenuation.

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